molecular formula C17H18FN3O5S B2417408 N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251620-43-5

N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2417408
CAS RN: 1251620-43-5
M. Wt: 395.41
InChI Key: UWTPNYHXXZKYIN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, also known as Compound A, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown promising results in various research studies and has the potential to be used in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

One study delves into the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, highlighting a compound structurally related to the specified chemical. These derivatives, including those similar to N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, were synthesized to understand better the role of the pyridine ring and N-benzyl substitution in inhibiting Src kinase, a protein associated with cancer development. The research found that specific derivatives showed significant inhibition of Src kinase activity and cell proliferation in various cancer cell lines, indicating potential anticancer applications (Fallah-Tafti et al., 2011).

Electrophilic Fluorinating Agent

Another study presented a perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] compound, prepared via direct fluorination. This compound demonstrated the ability to fluorinate various substrates under mild conditions, showcasing its potential as a novel electrophilic fluorinating agent. Such agents are crucial in synthesizing fluorine-containing pharmaceuticals, given the importance of fluorine in enhancing the bioactivity and stability of drugs (Banks et al., 1996).

DNA and Protein Binding Studies

Further research involved the synthesis of new paracetamol derivatives, including a compound that shares similarities with the targeted acetamide. These derivatives were evaluated for their DNA-binding interactions and protein-binding interactions, specifically with calf thymus DNA and bovine serum albumin (BSA), respectively. The studies indicated that these compounds could interact with DNA via intercalation and bind strongly with BSA, suggesting potential applications in drug design and molecular biology (Raj, 2020).

Antifungal Agents

Another angle of research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. These compounds, structurally related to the original query, exhibited fungicidal activity against Candida and Aspergillus species, highlighting their potential as leads for developing new antifungal therapies. The study emphasizes the importance of structural modifications to improve pharmacokinetic properties while maintaining antifungal efficacy (Bardiot et al., 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c18-13-1-3-14(4-2-13)19-16(22)12-20-11-15(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTPNYHXXZKYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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